(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol
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Overview
Description
(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol is an organic compound that features a dioxolane ring and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol typically involves the formation of the dioxolane ring followed by the attachment of the pentanol chain. One common method is the acid-catalyzed cyclization of a suitable diol with an aldehyde or ketone to form the dioxolane ring. The reaction conditions often include the use of an acid catalyst such as p-toluenesulfonic acid in an anhydrous solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, more efficient catalysts, and solvent recycling to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could result in a halogenated compound.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be a precursor for pharmaceutical compounds.
Industry: May be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action for (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol would depend on its specific application. In general, the compound might interact with molecular targets such as enzymes or receptors, leading to a biological effect. The dioxolane ring and hydroxyl group could play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
®-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol: The enantiomer of the compound.
5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol: The racemic mixture.
5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoic acid: An oxidized form.
Uniqueness
(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C10H20O3 |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pentan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-10(2)12-8-9(13-10)6-4-3-5-7-11/h9,11H,3-8H2,1-2H3/t9-/m0/s1 |
InChI Key |
NMJVDWPHHQRLCV-VIFPVBQESA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCCCCO)C |
Canonical SMILES |
CC1(OCC(O1)CCCCCO)C |
Origin of Product |
United States |
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